molecular formula C32H23CrN8Na2O11S+ B12744251 Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) CAS No. 84682-46-2

Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-)

Cat. No.: B12744251
CAS No.: 84682-46-2
M. Wt: 825.6 g/mol
InChI Key: KJXREZPVHCIAOC-UHFFFAOYSA-N
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Description

Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) is a complex organic compound that contains chromate ions. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) involves multiple steps. The process typically starts with the preparation of the azo compounds through diazotization and coupling reactions. The chromate complex is then formed by reacting these azo compounds with chromate salts under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) undergoes various chemical reactions, including:

    Oxidation: The chromate ion can act as an oxidizing agent.

    Reduction: Under certain conditions, the compound can be reduced to form different products.

    Substitution: The azo groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amines, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) has several scientific research applications:

    Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for potential therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) exerts its effects involves the interaction of the chromate ion with various molecular targets. The chromate ion can participate in redox reactions, altering the oxidation state of other molecules and affecting cellular processes. The azo groups can also interact with specific enzymes and proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))chromate(2-)
  • Disodium (1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-)

Uniqueness

What sets Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) apart from similar compounds is its unique combination of azo groups and chromate ions, which confer distinct chemical and physical properties. This compound’s ability to participate in a wide range of chemical reactions and its vibrant color make it particularly valuable in industrial and research applications.

Properties

CAS No.

84682-46-2

Molecular Formula

C32H23CrN8Na2O11S+

Molecular Weight

825.6 g/mol

IUPAC Name

disodium;chromium;4-[4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-5-oxopyrazol-4-id-1-yl]benzenesulfonic acid;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H12N5O7S.C16H11N3O4.Cr.2Na/c1-9-15(18-17-13-8-11(21(24)25)4-7-14(13)22)16(23)20(19-9)10-2-5-12(6-3-10)29(26,27)28;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h2-8,22H,1H3,(H,26,27,28);1-9,20-21H;;;/q-1;;;2*+1

InChI Key

KJXREZPVHCIAOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Na+].[Cr]

Origin of Product

United States

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